Cinnamaldehyde dimethyl acetal

Übersicht

Beschreibung

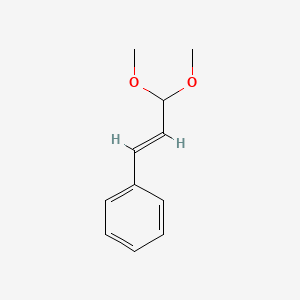

Cinnamaldehyde dimethyl acetal, also known as (3,3-dimethoxypropen-1-yl)benzene, is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It is derived from cinnamaldehyde, a major component of cinnamon essential oil, and is characterized by its pleasant aroma and yellowish color .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cinnamaldehyde dimethyl acetal is typically synthesized through the acetalization of cinnamaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds smoothly with trace amounts of conventional acids, such as hydrochloric acid, at ambient temperature . The reaction can be scaled up for industrial production, where the reaction mixture is heated to 80-120°C for about 4 hours, followed by washing and fractionation to obtain the pure product .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of a cyclohexane water-carrying agent and nitrogen to displace vacuum. Methanol and a catalyst are added, and the reaction is maintained at 80-120°C. After the reaction, the product is washed, layered by standing, and the upper oil layer is transferred to a fractionation kettle. Methanol is recycled, and the crude product is obtained under reduced pressure .

Analyse Chemischer Reaktionen

Hydrolysis Under Acidic Conditions

CDMA undergoes acid-catalyzed hydrolysis to regenerate cinnamaldehyde and methanol. This reaction is highly dependent on acid concentration and temperature.

Key Findings:

-

Acid Loading Effects : A study using HCl (12 M) demonstrated that excessive acid (>30 mol%) reduces conversion due to competing hydrolysis. At 600 mol% HCl, only 6% acetal remains after 20 min .

-

Temperature Impact : Hydrolysis occurs even at ambient temperature but accelerates with heating. For example, 0.1 mol% HCl achieves 93% hydrolysis at 50°C in 3 min .

-

Water Content : Unlike traditional acetalization, hydrolysis proceeds efficiently without water removal, simplifying the process .

Table 1: Hydrolysis Efficiency vs. HCl Concentration

| HCl (mol%) | Reaction Time | Conversion (%) |

|---|---|---|

| 0.005 | 20 min | 93 |

| 30 | 20 min | 93 |

| 600 | 20 min | 6 |

Transacetalization with Alcohols

CDMA’s methoxy groups undergo substitution with other alcohols under acidic conditions, forming new acetals. This reaction is pivotal for synthesizing derivatives with tailored properties.

Key Findings:

-

Alcohol Diversity : Ethylene glycol, n-propanol, and 1,3-propanediol successfully replace methanol, yielding cyclic or linear acetals .

-

Catalyst Versatility : Strong acids (e.g., HSO, CFCOOH) achieve >90% conversion, while weak acids (e.g., acetic acid) show limited efficacy .

Table 2: Transacetalization with Selected Alcohols

| Alcohol | Catalyst | Product | Conversion (%) |

|---|---|---|---|

| Ethylene glycol | HSO | Cyclic acetal | 95 |

| n-Propanol | CFCOOH | Cinnamaldehyde dipropyl acetal | 89 |

| 1,3-Propanediol | HNO | Linear ketal | 91 |

Stability and Environmental Sensitivity

CDMA’s stability is influenced by storage conditions, which can reverse its formation or accelerate decomposition.

Key Findings:

-

Concentration : Higher CDMA concentrations in methanol favor reversion to cinnamaldehyde .

-

Temperature : Storage at 25°C vs. 4°C increases acetal decomposition by 40% over 72 hours .

-

Light Exposure : UV light accelerates hydrolysis, reducing acetal content by 30% within 24 hours .

Table 3: Stability Under Varied Conditions

| Condition | Degradation Rate (%/24h) |

|---|---|

| 25°C, dark | 10 |

| 25°C, UV light | 30 |

| 4°C, dark | 5 |

Wissenschaftliche Forschungsanwendungen

Chemistry

CDMA serves as a valuable reagent in organic synthesis. Its primary applications include:

- Protection of Aldehyde Groups : It is commonly used to protect aldehyde functional groups during multi-step synthetic processes.

- Synthetic Intermediates : CDMA can be utilized to synthesize various derivatives through hydrolysis, oxidation, and substitution reactions.

Biology

Research has indicated that CDMA possesses several biological activities:

- Antimicrobial Properties : CDMA exhibits significant antibacterial activity against multidrug-resistant strains such as Acinetobacter baumannii and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) between 0.01% and 0.04%. It also shows antifungal effects against Candida albicans.

- Antioxidant Activity : The compound effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases.

Medicine

Ongoing research is exploring the therapeutic potential of CDMA:

- Anticancer Properties : Studies have demonstrated that CDMA-loaded nanoparticles can induce apoptosis in cancer cells, such as A549 (lung cancer) and MCF-7 (breast cancer), with reported IC50 values of 7.65 µg/mL for A549 cells. The mechanism involves disrupting cellular oxidative balance and enhancing reactive oxygen species (ROS) levels.

- Anti-inflammatory Effects : CDMA may inhibit inflammatory pathways by modulating pro-inflammatory mediators, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted various applications of CDMA across different fields:

Antimicrobial Activity

A study demonstrated that CDMA effectively inhibited the growth of Candida albicans, suggesting its potential use in treating fungal infections.

Anticancer Mechanisms

Research involving CDMA-loaded nanoparticles revealed significant tumor growth inhibition in A549 lung cancer cells. The nanoparticles enhanced the delivery of CDMA to target cells, demonstrating improved therapeutic efficacy.

Biopolymer Applications

CDMA has been incorporated into biopolymers for controlled drug release systems. For instance, cinnamaldehyde-conjugated polymers have shown promise in sustained release formulations for anticancer drugs .

Green Chemistry Approaches

Innovative synthesis methods utilizing CDMA are being explored, including green chemistry techniques that minimize environmental impact while maximizing yield and efficiency .

Wirkmechanismus

The mechanism of action of cinnamaldehyde dimethyl acetal involves its interaction with various molecular targets. It can inhibit enzymes such as acetylcholinesterase, reducing the breakdown of acetylcholine and enhancing neurotransmission . Additionally, it can modulate inflammatory pathways by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cinnamaldehyde: The parent compound, known for its strong aroma and biological activities.

Cinnamic acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals.

Cinnamyl alcohol: A reduction product of cinnamaldehyde, used in perfumery and flavoring.

Uniqueness

Cinnamaldehyde dimethyl acetal is unique due to its stability and versatility as a protecting group in organic synthesis. Unlike cinnamaldehyde, it is less reactive and more stable under various conditions, making it suitable for long-term storage and use in complex synthetic routes .

Biologische Aktivität

Cinnamaldehyde dimethyl acetal (CDMA) is a compound derived from cinnamaldehyde, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure : this compound is an acetal derivative of cinnamaldehyde, characterized by the presence of two methoxy groups. This structure contributes to its stability and reactivity in biological systems.

Mechanism of Action :

- Anti-inflammatory Activity : CDMA has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. By modulating pro-inflammatory mediators, CDMA can reduce inflammation in various models.

- Anticancer Properties : Research indicates that CDMA induces apoptosis in cancer cells, particularly through mechanisms that involve oxidative stress and mitochondrial dysfunction .

Biological Activities

-

Antimicrobial Activity :

- CDMA exhibits significant antimicrobial effects against various pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

- The minimum inhibitory concentration (MIC) values for CDMA against these pathogens have been documented, demonstrating its potential as a natural antimicrobial agent .

- Antioxidant Properties :

- Potential Therapeutic Applications :

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects on Lung Cancer Cells

A study investigated the effects of CDMA on A549 non-small cell lung cancer (NSCLC) cells. Results indicated an IC50 value of 7.65 μg/mL, suggesting potent anticancer activity compared to other compounds tested . The mechanism involved apoptosis induction and disruption of cellular homeostasis.

Toxicological Profile

Despite its beneficial properties, the safety profile of CDMA must be considered. Toxicity studies have shown:

Eigenschaften

IUPAC Name |

[(E)-3,3-dimethoxyprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAOABFNWSOOLU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(/C=C/C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4364-06-1, 63511-93-3 | |

| Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063511933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3,3-dimethoxypropen-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMALDEHYDE DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V01GQ3W5KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.